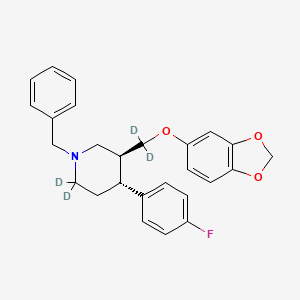
trans N-Benzyl Paroxetine-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trans N-Benzyl Paroxetine-d4: is a deuterium-labeled derivative of Paroxetine, a selective serotonin reuptake inhibitor. This compound is primarily used in scientific research, particularly in the fields of pharmacology and biochemistry, to study the metabolic pathways and pharmacokinetics of Paroxetine.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of trans N-Benzyl Paroxetine-d4 involves the incorporation of deuterium atoms into the Paroxetine moleculeThe reaction conditions often include the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced technologies and equipment is essential to achieve high yields and maintain the integrity of the deuterium-labeled compound.
化学反応の分析
Types of Reactions: trans N-Benzyl Paroxetine-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to study the behavior of the compound under reducing conditions.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are used under controlled conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated analogs of the original compound.
科学的研究の応用
Chemistry: In chemistry, trans N-Benzyl Paroxetine-d4 is used as a reference standard for nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. Its deuterium labeling allows for precise tracking and analysis of chemical reactions and metabolic pathways.
Biology: In biological research, the compound is used to study the pharmacokinetics and metabolism of Paroxetine. It helps in understanding the absorption, distribution, metabolism, and excretion (ADME) of the drug in biological systems.
Medicine: In medical research, this compound is used to investigate the therapeutic effects and potential side effects of Paroxetine. It aids in the development of safer and more effective antidepressant medications.
Industry: In the pharmaceutical industry, the compound is used in the development and quality control of Paroxetine-based drugs. It ensures the consistency and efficacy of the final pharmaceutical products.
作用機序
trans N-Benzyl Paroxetine-d4 exerts its effects by inhibiting the reuptake of serotonin in the brain. This inhibition increases the levels of serotonin in the synaptic cleft, leading to enhanced serotonergic activity. The compound targets the serotonin transporter (SERT) and blocks its function, thereby preventing the reabsorption of serotonin into the presynaptic neuron .
類似化合物との比較
Paroxetine: The parent compound, which is a selective serotonin reuptake inhibitor used to treat depression and anxiety disorders.
Fluoxetine: Another selective serotonin reuptake inhibitor with similar therapeutic effects.
Sertraline: A selective serotonin reuptake inhibitor used for similar indications as Paroxetine
Uniqueness: trans N-Benzyl Paroxetine-d4 is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The incorporation of deuterium atoms allows for more precise tracking and analysis of the compound’s behavior in biological systems. This makes it a valuable tool for studying the pharmacokinetics and metabolism of Paroxetine.
特性
IUPAC Name |
(4R,5S)-5-[1,3-benzodioxol-5-yloxy(dideuterio)methyl]-1-benzyl-2,2-dideuterio-4-(4-fluorophenyl)piperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26FNO3/c27-22-8-6-20(7-9-22)24-12-13-28(15-19-4-2-1-3-5-19)16-21(24)17-29-23-10-11-25-26(14-23)31-18-30-25/h1-11,14,21,24H,12-13,15-18H2/t21-,24-/m0/s1/i13D2,17D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGTKMLMRHVWXHN-YTHOZAQKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4)CC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C[C@H]([C@@H](CN1CC2=CC=CC=C2)C([2H])([2H])OC3=CC4=C(C=C3)OCO4)C5=CC=C(C=C5)F)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26FNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
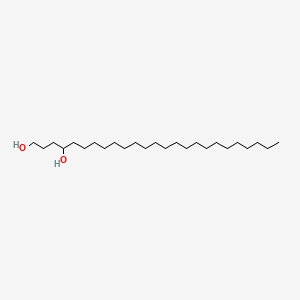
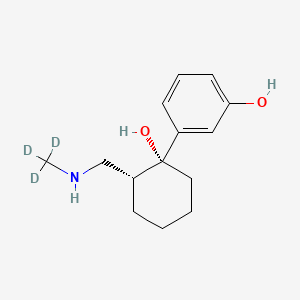
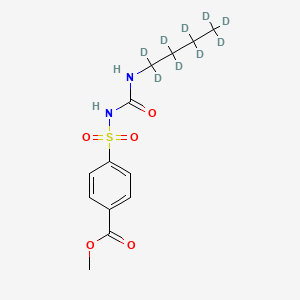

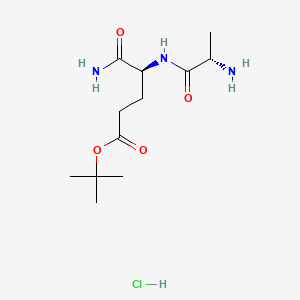
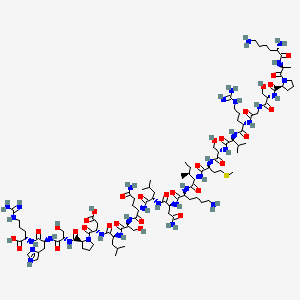
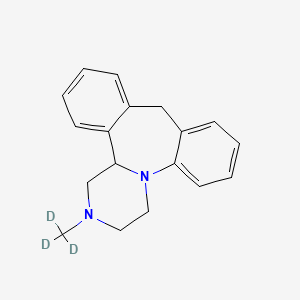
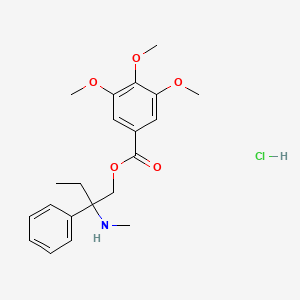
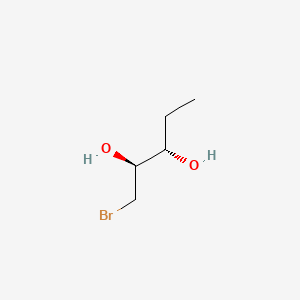
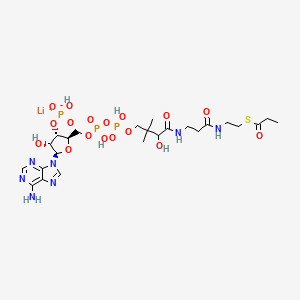
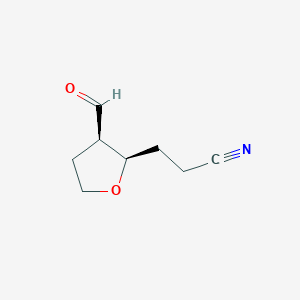

![1,7-Dimethylbicyclo[2.2.1]heptane-7-carbonyl chloride](/img/structure/B563502.png)
